molecular formula C22H20N6O5 B2903886 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acrylamide CAS No. 1396893-14-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acrylamide

Cat. No. B2903886
CAS RN: 1396893-14-3
M. Wt: 448.439
InChI Key: JJRNCJYARPBYCY-WTDSWWLTSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a benzodioxole group, an acrylamide group, and a tetrazole group. These groups are common in many pharmaceuticals and could potentially have biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzodioxole and tetrazole rings would contribute to the compound’s aromaticity, potentially increasing its stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs with similar structures are used as enzyme inhibitors or receptor agonists/antagonists .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its potential uses in medicine or other fields .

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O5/c29-20(10-2-14-1-9-18-19(11-14)33-13-32-18)23-16-5-7-17(8-6-16)28-22(31)27(25-26-28)12-21(30)24-15-3-4-15/h1-2,5-11,15H,3-4,12-13H2,(H,23,29)(H,24,30)/b10-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRNCJYARPBYCY-WTDSWWLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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